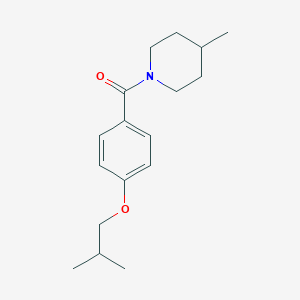
1-(4-isobutoxybenzoyl)-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-isobutoxybenzoyl)-4-methylpiperidine, also known as IBMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBMP belongs to the class of piperidine derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(4-isobutoxybenzoyl)-4-methylpiperidine involves the inhibition of acetylcholinesterase and the modulation of dopamine levels. 1-(4-isobutoxybenzoyl)-4-methylpiperidine binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which is beneficial for the treatment of Alzheimer's disease. 1-(4-isobutoxybenzoyl)-4-methylpiperidine also increases the levels of dopamine by inhibiting the activity of monoamine oxidase, an enzyme that is responsible for the breakdown of dopamine.
Biochemical and Physiological Effects:
1-(4-isobutoxybenzoyl)-4-methylpiperidine has been found to exhibit a wide range of biochemical and physiological effects. In addition to its effects on acetylcholinesterase and dopamine levels, 1-(4-isobutoxybenzoyl)-4-methylpiperidine has been found to modulate the levels of other neurotransmitters such as serotonin and norepinephrine. 1-(4-isobutoxybenzoyl)-4-methylpiperidine has also been found to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(4-isobutoxybenzoyl)-4-methylpiperidine is its high specificity for acetylcholinesterase and monoamine oxidase. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of 1-(4-isobutoxybenzoyl)-4-methylpiperidine is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
For research on 1-(4-isobutoxybenzoyl)-4-methylpiperidine include the development of more efficient synthesis methods and the investigation of its effects on other neurotransmitter systems and neurological disorders.
Synthesis Methods
The synthesis of 1-(4-isobutoxybenzoyl)-4-methylpiperidine involves the reaction between 4-isobutoxybenzoyl chloride and 4-methylpiperidine in the presence of a base such as triethylamine. The reaction proceeds via an intermediate, which is then hydrolyzed to yield 1-(4-isobutoxybenzoyl)-4-methylpiperidine. The yield of 1-(4-isobutoxybenzoyl)-4-methylpiperidine can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Scientific Research Applications
1-(4-isobutoxybenzoyl)-4-methylpiperidine has been extensively studied for its potential therapeutic applications. One of the key areas of research is the treatment of Alzheimer's disease. 1-(4-isobutoxybenzoyl)-4-methylpiperidine has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 1-(4-isobutoxybenzoyl)-4-methylpiperidine can increase the levels of acetylcholine in the brain, which is beneficial for the treatment of Alzheimer's disease.
Another area of research is the treatment of Parkinson's disease. 1-(4-isobutoxybenzoyl)-4-methylpiperidine has been found to increase the levels of dopamine, a neurotransmitter that is depleted in Parkinson's disease. By increasing the levels of dopamine, 1-(4-isobutoxybenzoyl)-4-methylpiperidine can alleviate the symptoms of Parkinson's disease.
properties
IUPAC Name |
(4-methylpiperidin-1-yl)-[4-(2-methylpropoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-13(2)12-20-16-6-4-15(5-7-16)17(19)18-10-8-14(3)9-11-18/h4-7,13-14H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGSINIESSBGDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)[4-(2-methylpropoxy)phenyl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-anilino-4-oxo-5-{[(2-phenylethyl)amino]methylene}-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5130582.png)

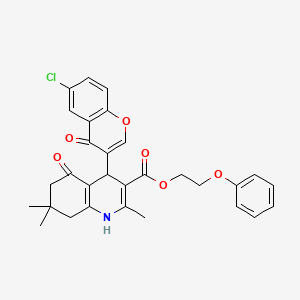
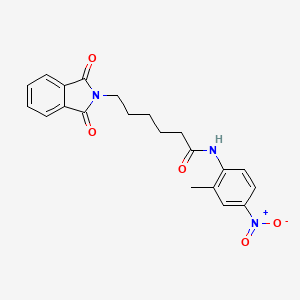
![5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5130623.png)

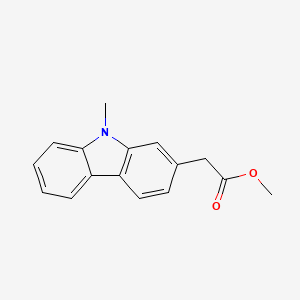
![2-[(5-bromo-2-pyridinyl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B5130664.png)
![ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate](/img/structure/B5130674.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(3,4-dichlorobenzyl)glycinamide](/img/structure/B5130678.png)
![3-({[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5130684.png)
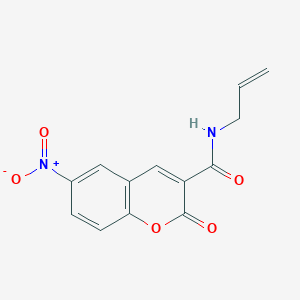

![N-(3,4-dichlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5130694.png)